molecular formula C8H13N3O B1609157 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine CAS No. 902837-17-6

3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine

Cat. No. B1609157
M. Wt: 167.21 g/mol
InChI Key: MPYNENJKQSNBDF-UHFFFAOYSA-N
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Description

“3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine” is a compound that has been mentioned in the context of drug discovery . It is part of a class of compounds known as 1,2,4-oxadiazoles, which have received considerable attention due to their unique bioisosteric properties and wide spectrum of biological activities .


Molecular Structure Analysis

The molecular structure of “3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine” is represented by the empirical formula C8H13N3O . The compound has a molecular weight of 167.21 . The SMILES string representation of the compound is Cc1noc(n1)C2CCCNC2 .


Physical And Chemical Properties Analysis

“3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine” is a solid compound . The InChI key for the compound is MPYNENJKQSNBDF-UHFFFAOYSA-N .

Scientific Research Applications

Antimicrobial Activity

Derivatives of 1,2,4-oxadiazole, including those with piperidine moieties, have been synthesized and evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit moderate to strong activity against both Gram-negative and Gram-positive bacteria. The synthesis involves multiple steps, including the reaction of benzenesulfonyl chloride with ethyl isonipecotate and subsequent reactions leading to the formation of target compounds. These compounds are then tested against bacterial strains to assess their antimicrobial efficacy (H. Khalid et al., 2016), (K. Krolenko et al., 2016).

Anticancer Activity

Some oxadiazole derivatives, including those linked with piperidine, have been investigated for their potential as anticancer agents. These studies involve the synthesis of novel compounds and their evaluation against various cancer cell lines to determine their efficacy in inhibiting cancer cell growth. The structural analysis and biological evaluation of these compounds provide insights into their potential therapeutic applications in cancer treatment (A. Rehman et al., 2018).

Tubulin Inhibition

Research has identified a new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which act as tubulin inhibitors. These compounds have shown to inhibit tubulin, a protein essential for cell division, thereby demonstrating potential as anticancer agents. The optimization of these compounds has led to the development of derivatives with significant potency in antiproliferative assays (M. Krasavin et al., 2014).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . It is also classified as a non-combustible, acute toxic Cat.3 / toxic hazardous material or hazardous material causing chronic effects .

Future Directions

The future directions for “3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine” and similar compounds are likely to be influenced by the ongoing interest in 1,2,4-oxadiazoles’ biological applications, which has been doubling in the last fifteen years . These compounds are considered a perfect framework for novel drug development .

properties

IUPAC Name

3-methyl-5-piperidin-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6-10-8(12-11-6)7-3-2-4-9-5-7/h7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYNENJKQSNBDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424555
Record name 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine

CAS RN

902837-17-6
Record name 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

tert-Butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate 2a,b (0.81 g, 0.0030 mol) was dissolved in 5 mL dichloromethane. Hydrochloric acid in ethanol (2.5 M) (2.43 mL, 0.0060 mol) was added and the mixture was heated to 40° C. for 3 hours. 20 mL of MTBE was added and the product precipitated from solution. The solids were filtered and washed with 3×5 mL MTBE and dried under vacuum overnight to obtain 574 mg of a white solid in 94% yield. MS (ESI) m/z 168 [M+1]+. 1H NMR (DMSO-d6) δ 1.74-1.82 (m, 3H), 2.11-2.14 (d, 1H), 2.31 (s, 3H), 2.87 (t, 1H), 3.10-3.30 (m, 2H), 3.49-3.56 (m, 3H).
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.43 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PA Petukhov, J Zhang, AP Kozikowski… - Journal of medicinal …, 2002 - ACS Publications
A series of novel N- and 3α-modified piperidine-based analogues of cocaine were synthesized and tested for their ability to inhibit reuptake of DA, 5-HT, and NE by the DA, 5-HT, and …
Number of citations: 18 pubs.acs.org

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